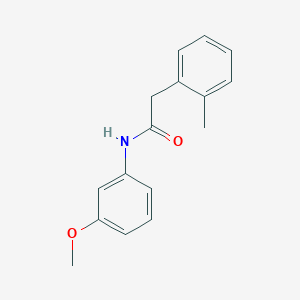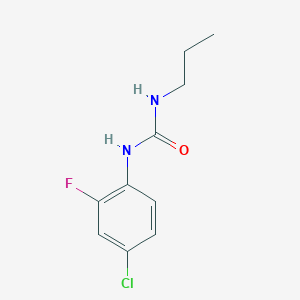
N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide (abbreviated as BrPyMN) is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide involves its interaction with specific proteins in cells. N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has been shown to bind to the protein Hsp90, which is involved in regulating the activity of other proteins in the cell. By binding to Hsp90, N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide disrupts the function of downstream proteins that are critical for cell growth and survival.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has been shown to have several biochemical and physiological effects in cells. In cancer cells, N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide inhibits the activity of proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis. In neurons, N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has been shown to modulate the release of neurotransmitters, leading to changes in synaptic transmission. N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has also been shown to have anti-inflammatory effects in cells, which may be relevant for its potential applications in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide is its specificity for Hsp90, which makes it a useful tool for studying the function of this protein in cells. However, one limitation of N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide is its relatively low potency compared to other Hsp90 inhibitors, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide. One direction is the development of more potent analogs of N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide for use in cancer research and drug discovery. Another direction is the study of N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide in animal models to better understand its potential therapeutic effects in vivo. Additionally, further research is needed to elucidate the full range of biochemical and physiological effects of N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide in cells.
Synthesemethoden
N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide can be synthesized through a multi-step process involving the reaction of 2-bromo-5-nitropyridine with 1-naphthylamine, followed by reduction and methylation steps. The resulting compound is then purified through column chromatography to obtain N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In neuroscience, N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has been studied for its potential role in modulating neurotransmitter release and synaptic transmission. In drug discovery, N-(5-bromo-2-pyridinyl)-1-methoxy-2-naphthamide has been used as a scaffold for the development of novel compounds with improved pharmacological properties.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-1-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-16-13-5-3-2-4-11(13)6-8-14(16)17(21)20-15-9-7-12(18)10-19-15/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLLZJPRTCPLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669125 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-bromopyridin-2-yl)-1-methoxynaphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3'R*,4'R*)-1'-[8-(trifluoromethyl)-4-quinolinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5491982.png)
![1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5491989.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5492002.png)

![4-benzyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5492016.png)
![N-[(2-bromophenyl)(2-chloro-1-ethoxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5492022.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol](/img/structure/B5492030.png)

![7-(3,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492041.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B5492042.png)

![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5492068.png)
![1-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5492075.png)